molecular formula C11H8N2O2 B1279253 [2,2'-Bipyridine]-3-carboxylic acid CAS No. 220340-46-5

[2,2'-Bipyridine]-3-carboxylic acid

Cat. No. B1279253
M. Wt: 200.19 g/mol
InChI Key: OQVVVVYHNKQXHR-UHFFFAOYSA-N
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Patent
US05648270

Procedure details

Fluorescent bipyridyl indicators are prepared using synthetic methods that are entirely analogous to those described in Example 3, excepting that the starting material is a bipyridyl carboxylic acid such as 2,2'-bipyridine-4,4'-dicarboxylic acid (Aldrich Chemical Company).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](C(O)=O)[C:2]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.N1C=CC(C(O)=O)=CC=1C1C=C(C(O)=O)C=CN=1>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C(=CC=C1)C(=O)O)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=C(C=C1)C(=O)O)C1=NC=CC(=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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